molecular formula C10H10Cl2F3N3 B2410944 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride CAS No. 1171789-95-9

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride

Cat. No. B2410944
CAS RN: 1171789-95-9
M. Wt: 300.11
InChI Key: PCUBEIYIOQRLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H8F3N3. It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F3N3/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16/h1-6H,14H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 227.19 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Intermediate Role : 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride has been utilized as an intermediate in the synthesis of antitumor agents like nilotinib. Its synthesis involves fluorination and substitution processes, showcasing its importance in complex chemical syntheses (Yang Shijing, 2013).

  • Structural Analysis : Studies have shown that in compounds like triflumizole, which include a similar structure, the dihedral angles between aniline and imidazole ring planes were significant for understanding molecular interactions. This insight is valuable in the design of new compounds with tailored properties (Tae Ho Kim et al., 2010).

Application in Sensing and Detection

  • Chemosensors for Metal Ions : Derivatives of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline have been used to create efficient chemosensors for metal ions like aluminum in aqueous solutions. These sensors have shown high selectivity and sensitivity, indicating their potential for environmental and biological applications (G. J. Shree et al., 2019).

  • Corrosion Inhibition : Imidazoline derivatives, which include structures similar to 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, have been explored as corrosion inhibitors for metals in acidic solutions. Their effectiveness highlights potential industrial applications in metal preservation and maintenance (Ke-gui Zhang et al., 2015).

Potential in Drug Design and Catalysis

  • Drug Molecule Design : Research has been conducted on designing imidazole derivatives, including structures resembling 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, for increased potency in treating infectious diseases. These studies emphasize the role of such compounds in pharmaceutical research (Rajkumar Mohanta & S. Sahu, 2013).

  • Catalysis in Cross-Coupling Reactions : Imidazoline derivatives have shown utility in catalyzing cross-coupling reactions, a fundamental process in organic synthesis. This highlights their potential role in facilitating complex chemical reactions (M. Sudharsan & D. Suresh, 2018).

Safety and Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-imidazol-1-yl-5-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.2ClH/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16;;/h1-6H,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUBEIYIOQRLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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